9-PAHSA-d31

准备方法

合成路线和反应条件

9-PAHSA-d31 的合成涉及棕榈酸与 9-羟基硬脂酸的酯化反应。氘标记是通过在分子中的特定位置引入氘原子来实现的。 反应条件通常涉及使用二甲基甲酰胺、二甲基亚砜和乙醇等溶剂 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用高纯度脂质标准品和受控反应条件,以确保氘原子的掺入并达到所需的纯度水平 .

化学反应分析

反应类型

9-PAHSA-d31 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将该化合物转化为其还原形式。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 条件根据引入的取代基而有所不同

形成的主要产物

科学研究应用

9-PAHSA-d31 广泛应用于科学研究,包括:

作用机制

9-PAHSA-d31 通过改善葡萄糖耐量、刺激胰岛素分泌和表现出抗炎特性发挥作用。 参与的分子靶标和途径包括通过与特定受体和酶相互作用调节葡萄糖代谢和胰岛素敏感性 .

相似化合物的比较

类似化合物

9-PAHSA: 9-PAHSA-d31 的非氘化版本。

其他 PAHSAs: 棕榈酸羟基硬脂酸酯的各种异构体

独特性

This compound 的独特性在于其氘标记,这使其成为质谱法定量的理想内标。 这种标记提供了增强的稳定性,并允许在复杂的生物样品中进行精确的定量 .

生物活性

9-PAHSA-d31, a deuterated form of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. This compound has garnered attention due to its potential therapeutic applications in metabolic disorders and cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic parameters, and anti-inflammatory properties, supported by recent research findings.

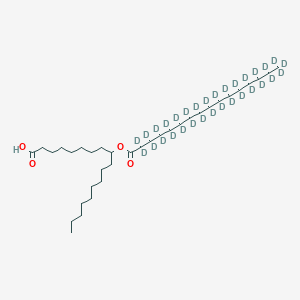

Chemical Structure and Synthesis

9-PAHSA is characterized by the presence of palmitic acid esterified to 9-hydroxy-stearic acid. The synthesis of this compound involves replacing hydrogen atoms with deuterium, enhancing its utility in quantitative studies using mass spectrometry. The compound is primarily used as an internal standard for quantifying 9-PAHSA levels in biological samples.

G Protein-Coupled Receptor Modulation

Research indicates that 9-PAHSA acts as an agonist for G protein-coupled receptor 40 (GPR40), which is known to mediate insulin secretion and glucose homeostasis. In vitro studies have demonstrated that 9-PAHSA can stimulate GPR40, leading to enhanced insulin release from pancreatic beta cells . Additionally, it exhibits antagonist activity against several chemokine receptors, potentially modulating inflammatory responses .

Glucose Homeostasis

In a study involving db/db mice, administration of 9-PAHSA significantly improved glucose tolerance and reduced blood glucose levels after two weeks of treatment. The compound was shown to enhance glucagon-like peptide-1 (GLP-1) secretion, which plays a crucial role in glucose metabolism .

Cardiovascular Health

The impact of 9-PAHSA on cardiovascular complications associated with diabetes has been a focal point of research. In diabetic mouse models, treatment with 9-PAHSA led to:

- Amelioration of carotid vascular calcification.

- Reduction in myocardial hypertrophy and dysfunction.

- Promotion of autophagic flux within cardiac tissues .

These findings suggest that 9-PAHSA may offer protective effects against diabetic cardiovascular disease (DCVD) by improving vascular health and cardiac function.

Anti-inflammatory Properties

The anti-inflammatory effects of 9-PAHSA have been explored in various studies. It has been reported to decrease high-fat diet-induced adipose inflammation in mice and attenuate lipopolysaccharide (LPS)-induced cytokine production in dendritic cells . Specifically, treatment with high concentrations of 9-PAHSA resulted in reduced secretion of chemokines such as CXCL10 and MIP-1 beta, indicating its potential role in modulating immune responses .

Case Studies and Research Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Yore et al. (2014) | In vivo mouse model | Demonstrated that 9-PAHSA administration improved glucose tolerance and insulin sensitivity. |

| Rubin de Celis et al. (2022) | Cardiovascular assessment | Showed that 9-PAHSA ameliorated myocardial dysfunction and promoted autophagy in diabetic mice. |

| Pflimlin et al. (2018) | GPCR activity assays | Confirmed that 9-PAHSA acts as an agonist for GPR40 and exhibits weak anti-inflammatory properties through chemokine receptor antagonism. |

属性

IUPAC Name |

9-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,18D2,23D2,27D2,31D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-APZLGCMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。